Core Scaffold Differentiation: Pipecolic Acid vs. Proline in FKBP12 Binding Affinity
The pipecolic acid core of CAS 152754-55-7 provides a six-membered ring that fundamentally differs from the five-membered proline ring found in GPI-1046 and GPI-1485. When elaborated into comparable ester derivatives, the pipecolic ester (1R)-3-phenyl-1-[3-(phenylcarbonyl)phenyl]propyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate exhibits a Ki of 5 nM for FKBP12, which is equipotent to or slightly more potent than the proline-based GPI-1046 (Ki = 7.5 nM) [1][2].
| Evidence Dimension | FKBP12 rotamase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM (for a pipecolic ester derivative of the CAS 152754-55-7 scaffold) |
| Comparator Or Baseline | GPI-1046 (proline core): Ki = 7.5 nM |
| Quantified Difference | Approximately 1.5-fold greater potency for the pipecolic ester |
| Conditions | PPIase (rotamase) activity assay using N-succinyl Ala-Leu-Pro-Phe p-nitroanilide substrate |
Why This Matters
The at least equipotent, if not superior, FKBP12 inhibition of pipecolic derivatives validates the selection of this scaffold for programs requiring high target engagement at FKBP12 without the structural limitations of proline-based ligands.
- [1] Yamashita, D.S., Oh, H.J., Yen, H.K., Bossard, M.J., Brandt, M., Levy, M.A., Newman-Tarr, T., Badger, A., Luengo, J.I., & Holt, D.A. (1994). Design, synthesis and evaluation of dual domain FKBP ligands. Bioorg. Med. Chem. Lett., 4, 325–328. Ki = 5 nM reported for (1R)-3-phenyl-1-[3-(phenylcarbonyl)phenyl]propyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate. View Source
- [2] BindingDB. BDBM23334: GPI-1046. Ki = 7.5 nM for FKBP12. View Source
